2-(Formylperoxy)-2-methylpropane

Description

These compounds share a common 2-methylpropane backbone but exhibit distinct physicochemical properties and applications based on their substituents.

Properties

CAS No. |

819-50-1 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

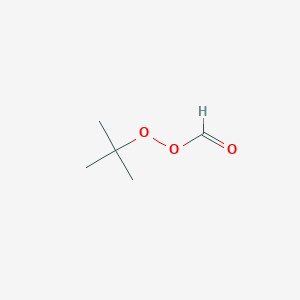

IUPAC Name |

(2-methylpropan-2-yl)oxy formate |

InChI |

InChI=1S/C5H10O3/c1-5(2,3)8-7-4-6/h4H,1-3H3 |

InChI Key |

XHGOVHOCQHSNTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Formylperoxy)-2-methylpropane typically involves the reaction of 2-methylpropane with formic acid and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Formylperoxy)-2-methylpropane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex peroxides or carboxylic acids.

Reduction: Reduction reactions can break the peroxy linkage, yielding alcohols or aldehydes.

Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the formyl group under mild conditions.

Major Products

Oxidation: Carboxylic acids or more complex peroxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Formylperoxy)-2-methylpropane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex peroxides and other oxygen-containing compounds.

Biology: Investigated for its potential as a reactive oxygen species (ROS) generator in biological systems, which can be useful in studying oxidative stress and related cellular processes.

Medicine: Explored for its potential use in drug delivery systems, where its peroxy linkage can be utilized for controlled release of active pharmaceutical ingredients.

Industry: Employed in polymerization reactions as an initiator, taking advantage of its ability to generate free radicals.

Mechanism of Action

The mechanism of action of 2-(Formylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxy linkage. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methylpropane Derivatives

*Example: 2-[4-(tert-Butylperoxymethyl)piperazinomethylperoxy]-2-methylpropane ().

Detailed Research Findings

Sulfone Derivatives

- Di-tert-butyl sulfone (C₈H₁₈O₂S): Exhibits high thermal stability due to the robust sulfone group. Its branched structure reduces steric hindrance compared to linear analogs, enhancing solubility in nonpolar solvents .

- 2-(Methylsulphonyl)-2-methylpropane (C₅H₁₂O₂S): Thermodynamic studies reveal a melting point of ~25°C and boiling point of 210°C (extrapolated). Its sulfonyl group enables dipole-dipole interactions, influencing reactivity in nucleophilic substitutions .

Ether Derivatives

- 2-(2-Iodoethoxy)-2-methylpropane (C₆H₁₃IO): The iodine atom enhances electrophilicity, making it useful in alkylation reactions. Stored at 4°C to prevent degradation .

- 1-(1,1-Dimethylethoxy)-2-methylpropane (C₈H₁₈O): Heat capacity data (163.9–353.4 K) show a linear increase with temperature, typical of ethers. Used as a solvent in high-temperature reactions .

Peroxide Derivatives

Functional Group Impact

- Reactivity : Sulfones and sulfonyl groups exhibit higher polarity and stability than ethers or peroxides. Peroxides are highly reactive but thermally unstable.

- Applications : Sulfones are preferred in high-stability applications (e.g., polymers), while peroxides serve as initiators in polymerization. Ethers are versatile solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.